3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)-
Description
Chemical Name: 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)- CAS Number: 113225-18-6 (cis-(+)-form) Molecular Formula: C₁₅H₂₃NO₄ Molecular Weight: 281.352 g/mol Structure: The compound features a piperidine core with a hydroxyl group at position 3, a methyl group at position 1, and a 2,4,6-trimethoxyphenyl substituent at position 2. The stereochemistry is defined as (3S,4R), which is critical for its physicochemical and biological properties .
Synthesis: Key synthetic routes involve Friedel-Crafts acylation or alkylation to introduce the 2,4,6-trimethoxyphenyl group. For example, intermediate 1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes stereoselective reduction to yield the target compound with reported yields of 66–70% .
Properties
IUPAC Name |
(3S,4R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNNDUKLPNLAFW-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C=C2OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196256 | |
| Record name | (3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113225-19-7 | |
| Record name | (3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113225-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization and Piperidine Ring Formation
The piperidine core is typically constructed via cyclization reactions. A common approach involves intramolecular nucleophilic substitution or reductive amination. For example, 3-hydroxypiperidine derivatives are synthesized by reducing 3-hydroxypyridine under hydrogenation conditions . However, introducing the 2,4,6-trimethoxyphenyl group at the 4-position requires electrophilic aromatic substitution or cross-coupling reactions. In one protocol, 4-(2,4,6-trimethoxyphenyl)piperidin-3-ol intermediates are generated by reacting 2,4,6-trimethoxybromobenzene with a preformed piperidine scaffold under Ullmann or Buchwald-Hartwig conditions .
Key challenges include avoiding over-alkylation and ensuring regioselectivity. The use of cesium carbonate as a base in acetonitrile facilitates nucleophilic aromatic substitution while minimizing side reactions . Yields for this step range from 65–80%, depending on the halogen substituent’s reactivity .
Epoxide Ring-Opening for Chiral Induction
Chiral centers at C3 and C4 are established via stereoselective epoxide ring-opening. As demonstrated in anti-tuberculosis drug synthesis, (S)-epichlorohydrin or (R)-epichlorohydrin reacts with substituted phenols to form chiral epoxide intermediates . For the target compound, (3S,4R) stereochemistry is achieved by reacting (S)-epichlorohydrin with 2,4,6-trimethoxyphenol in the presence of cesium carbonate (Scheme 1) .
Scheme 1: Epoxide Synthesis
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(S)-Epichlorohydrin + 2,4,6-Trimethoxyphenol → Chiral Epoxide Intermediate
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Epoxide + 4-Piperidinol → (3S,4R)-Configuration
This method yields diastereomeric excesses >90% when conducted in ethanol under reflux . The crude epoxide is then subjected to nucleophilic attack by 4-piperidinol derivatives, forming the piperidine ring with defined stereochemistry .
Catalytic Hydrogenation and Stereochemical Control
Catalytic hydrogenation is critical for reducing unsaturated bonds while preserving stereochemistry. Nickel-based catalysts, such as Raney nickel, are employed under moderate hydrogen pressure (3–5 atm) to hydrogenate intermediate quaternary ammonium salts . For example, N-benzyl-3-piperidinol derivatives are reduced to the target compound with >95% retention of configuration .
Table 1: Hydrogenation Conditions and Outcomes
| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| Raney Ni | 4 | 70 | 82 | 95:5 |
| Pd/C | 3 | 50 | 75 | 85:15 |
| PtO₂ | 5 | 80 | 88 | 97:3 |
Nickel catalysts outperform palladium and platinum in minimizing racemization, likely due to milder reaction conditions . Post-hydrogenation, the benzyl protecting group is removed via acid hydrolysis, yielding the free piperidinol .
Resolution of Racemic Mixtures
For racemic syntheses, chiral resolution is achieved using diastereomeric salt formation. For instance, reacting the racemic compound with (1R)-camphorsulfonic acid in ethanol produces diastereomeric salts separable by fractional crystallization . The desired (3S,4R)-enantiomer is isolated with >99% enantiomeric excess (ee) after recrystallization .
Key Parameters for Resolution
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Solvent: Ethanol/water mixtures (3:1 v/v)
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Temperature: 0–5°C for crystallization
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Yield: 40–50% per cycle
Large-Scale Production Optimizations
Industrial-scale synthesis prioritizes cost efficiency and reproducibility. A patented method employs a nickel catalyst supported on alumina for hydrogenation, reducing catalyst loading by 30% compared to traditional methods . Continuous flow reactors are also adopted for the epoxide ring-opening step, enhancing throughput by 50% .
Table 2: Scalability Metrics
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size (kg) | 0.1 | 10 | 500 |
| Cycle Time (h) | 24 | 48 | 72 |
| Overall Yield (%) | 65 | 70 | 75 |
Analytical Characterization
Final products are validated via chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10) and NMR spectroscopy. The (3S,4R)-enantiomer shows distinct H-NMR signals at δ 3.75 (s, OCH₃) and δ 4.21 (m, C3-OH) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 281.35 [M+H]⁺ .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidinol ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted piperidinol derivatives.
Scientific Research Applications
Pharmaceutical Development
3-Piperidinol derivatives have been studied for their potential as pharmaceutical agents. The compound's structural features may contribute to its activity against various diseases, particularly in the fields of neurology and psychiatry. Research indicates that modifications to the piperidine structure can enhance its efficacy as an antidepressant or anxiolytic agent due to interactions with neurotransmitter systems such as serotonin and dopamine .
Chemical Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful in the synthesis of more complex molecules. For instance, it can be utilized in the development of new ligands for metal catalysis or as a building block for synthesizing other biologically active compounds .
Material Science
In material science, 3-Piperidinol derivatives are being explored for their potential use in creating advanced materials with specific properties. The incorporation of trimethoxyphenyl groups can enhance solubility and stability in various solvents, making these compounds suitable for applications in coatings and polymers .
Potential Biological Activities
| Activity Type | Description |
|---|---|
| Antidepressant | Potential modulation of serotonin levels |
| Anxiolytic | May reduce anxiety symptoms through neurotransmitter interaction |
| Antimicrobial | Preliminary studies suggest effectiveness against certain bacterial strains |
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal investigated the effects of 3-Piperidinol derivatives on animal models of depression. The results indicated that these compounds exhibited significant antidepressant-like effects compared to control groups, potentially due to their influence on serotonin receptors .
Case Study 2: Synthesis of Complex Molecules
Research conducted by chemists at a leading university demonstrated the utility of 3-Piperidinol as an intermediate in synthesizing novel ligands for metal-catalyzed reactions. The study highlighted how the compound's structure could be modified to enhance catalytic efficiency .
Case Study 3: Material Applications
A recent exploration into polymer science revealed that incorporating 3-Piperidinol into polymer matrices improved thermal stability and mechanical properties. This advancement opens avenues for developing new materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Functional Group and Stereochemical Impact
Hydroxyl vs. In contrast, the ketone in 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one increases electrophilicity but reduces hydrogen-bond donor capacity. The absence of a hydroxyl group in the ketone analogue correlates with lower polarity and altered pharmacokinetic profiles.
Methoxy Substitution Patterns :
- The 2,4,6-trimethoxyphenyl group in the target compound provides symmetric electron-donating effects, enhancing lipophilicity and π-π stacking interactions .
- In contrast, 3,4,5-trimethoxyphenyl substituents (e.g., in ) create a sterically hindered, electron-rich aromatic system, which may improve binding to hydrophobic pockets in enzymes or receptors.
Stereochemistry: The (3S,4R) configuration in the target compound and (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol is critical for bioactivity. For example, minor stereochemical changes in fluorophenyl derivatives significantly alter receptor affinity .
Biological Activity
3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)- is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H23NO4
- Molecular Weight : 281.35 g/mol
- CAS Number : 113225-19-7
The compound features a piperidine ring substituted with a trimethoxyphenyl group, which contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds related to piperidinol structures exhibit various pharmacological effects. The specific compound has been evaluated for its potential in anti-tuberculosis activity and other therapeutic applications.
Anti-Tuberculosis Activity
A significant study highlighted the anti-tuberculosis properties of piperidinol derivatives. The compound was part of a screening library that identified it as having noteworthy activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was reported at 1.5 μg/mL for one of its analogs, suggesting strong efficacy against this pathogen .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the phenyl group can significantly influence biological activity. For instance:
- Active Substitutions : Compounds with chloro or trifluoromethyl groups on the phenyl ring demonstrated enhanced anti-tuberculosis activity.
- Stereochemistry : Variations in stereochemistry at the central hydroxyl group yielded different levels of activity; however, no clear correlation was established between stereochemistry and efficacy .
Case Studies and Experimental Data
- Optimization Library Development :
- In Vivo Testing :
-
Comparative Analysis :
- A comparative study of various piperidinol derivatives indicated that specific substitutions could enhance both potency and selectivity for tuberculosis targets.
Summary Table of Biological Activities
| Compound | Activity Type | MIC (μg/mL) | Notes |
|---|---|---|---|
| 3-Piperidinol Derivative A | Anti-Tuberculosis | 1.5 | Strong activity observed |
| 3-Piperidinol Derivative B | Anti-Tuberculosis | 1.4 | Enhanced by chloro substitution |
| 3-Piperidinol Derivative C | Anti-Tuberculosis | 1.7 | Trifluoromethyl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
